![molecular formula C12H17N5O4 B033418 2'-Deoxy-N-ethylguanosine CAS No. 101803-03-6](/img/structure/B33418.png)
2'-Deoxy-N-ethylguanosine
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Description
Synthesis Analysis
The synthesis of 2'-Deoxy-N-ethylguanosine involves complex chemical reactions. For example, the reaction of deoxyguanosine with chloroacetaldehyde in dimethylformamide in the presence of K2CO3 leads to the preparation of 1,N2-etheno-2'-deoxyguanosine (1,N2-epsilon dGuo), a related compound, with a yield of 55%. This process highlights the intricate methodologies required to synthesize nucleoside derivatives (Kuśmierek & Singer, 1992).
Molecular Structure Analysis
The molecular structure of 2'-Deoxy-N-ethylguanosine is characterized by its unique nucleoside composition, where the ethyl group modification at the nitrogen atom of guanosine plays a crucial role in its chemical behavior and interactions. The synthesis and characterization of similar compounds like 1,N2-epsilon dGuo provide insights into the molecular structure and its stability, with specific pKa values and fluorescence properties (Kuśmierek & Singer, 1992).
Chemical Reactions and Properties
The chemical reactions involving 2'-Deoxy-N-ethylguanosine can lead to various products depending on the reactants and conditions. For instance, the alkylation of 2'-deoxyguanosine with diazoalkanes results in 1-, O(6)-, and 7-alkyl-2'-deoxyguanosine, demonstrating the nucleoside's reactivity and the formation of diverse derivatives (Farmer et al., 1973).
Safety and Hazards
properties
IUPAC Name |
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQFDULHQUWAV-XLPZGREQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572443 |
Source
|
Record name | 2'-Deoxy-N-ethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101803-03-6 |
Source
|
Record name | 2'-Deoxy-N-ethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Ethyl-2'-deoxyguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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